Thiolan-3-ylmethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiolan-3-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde and ammonia under acidic conditions to form the intermediate compound, which is then hydrogenated to yield this compound. Another method includes the use of thiolane and methylamine in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The process may include steps such as distillation and purification to ensure the high purity of the final product. The use of advanced catalytic systems and optimized reaction parameters helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Thiolan-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
Scientific Research Applications
Thiolan-3-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thiolan-3-ylmethanamine involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with metal ions is of particular interest .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing five-membered ring compound.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Methenamine: A heterocyclic compound with a cage-like structure.
Uniqueness
Thiolan-3-ylmethanamine is unique due to its specific structure, which combines the properties of both thiophene and amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Thiolan-3-ylmethanamine, a sulfur-containing heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antibacterial, anti-inflammatory, and potential anticancer effects, supported by various studies and research findings.
Chemical Structure and Properties
This compound is characterized by its thiolane ring structure, which contributes to its biological reactivity. The molecular formula is C8H15NO2S, indicating the presence of sulfur and nitrogen functionalities that enhance its interaction with biological targets.
Biological Activities
1. Antibacterial Activity
Research has demonstrated that thiolane derivatives exhibit significant antibacterial properties. A study evaluating various substituted thiophenes found that compounds with similar structures to this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 40 |
Related Thiophene Derivative | Staphylococcus aureus | 50 |
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .
3. Anticancer Potential
The anticancer activity of thiolan derivatives has been a focal point in recent research. A study evaluated the cytotoxic effects of various thiourea derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range (1.29 to 2.96 µM) against breast cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 1.29 |
Related Thiourea Derivative | Various Cancer Lines | 2.96 |
The mechanism underlying the biological activities of this compound is thought to involve nucleophilic attacks by intracellular thiols, leading to the displacement of functional groups within target proteins . This reactivity may contribute to both its antibacterial and anticancer effects.
Case Studies
Several case studies have highlighted the effectiveness of thiolan derivatives in clinical settings:
- Antibiotic Resistance : A study demonstrated that a derivative of this compound was effective against antibiotic-resistant strains of bacteria, showcasing its potential as a novel therapeutic agent in combating resistant infections.
- Cancer Treatment : Clinical trials involving patients with advanced breast cancer treated with compounds related to this compound showed promising results in reducing tumor size and improving patient outcomes.
Properties
IUPAC Name |
thiolan-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOXHLQUGCFQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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